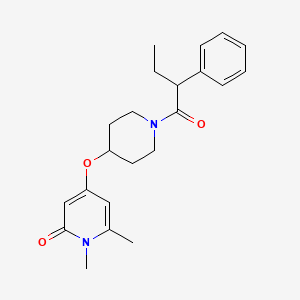
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DM-235 and is a member of the pyridinone family of compounds. DM-235 has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Characterization
Research involves the synthesis and structural analysis of related pyridine and piperidine derivatives. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting methodologies that could potentially be adapted for the synthesis of the requested compound (Rahmouni et al., 2014). Additionally, the crystal and molecular structures of dimethylisothiazolopyridinone derivatives were described, emphasizing the importance of structural elucidation in understanding the properties of these compounds (Karczmarzyk & Malinka, 2004).
Biological Activities
Pyridine derivatives exhibit diverse biological activities, including insecticidal and antimicrobial properties. For example, some pyridine derivatives have been found to possess significant insecticidal activity against cowpea aphid, potentially indicating the utility of related structures in agricultural applications (Bakhite et al., 2014). Moreover, antimicrobial evaluation of new pyridine-2(1H)-thiones and related compounds provides insight into the potential pharmacological applications of pyridine-based molecules (Othman, 2013).
Material Science Applications
Compounds containing pyridine and piperidine units have also been investigated for their potential in material science. For instance, modulating spin dynamics of cyclic LnIII-radical complexes using phenyltrifluoroacetylacetonate coligand explores the magnetic properties of lanthanide-radical systems, which could be relevant to the development of molecular magnets and other advanced materials (Mei et al., 2012).
properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-20(17-8-6-5-7-9-17)22(26)24-12-10-18(11-13-24)27-19-14-16(2)23(3)21(25)15-19/h5-9,14-15,18,20H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGPPQJFKQRMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



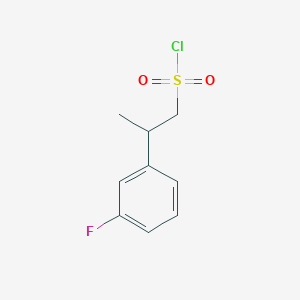
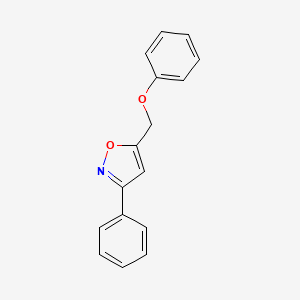
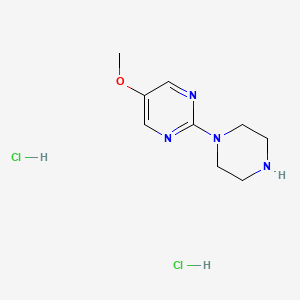
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
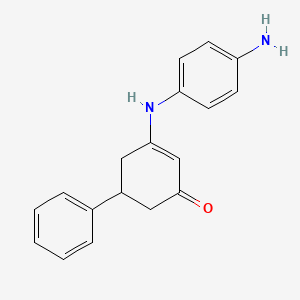
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
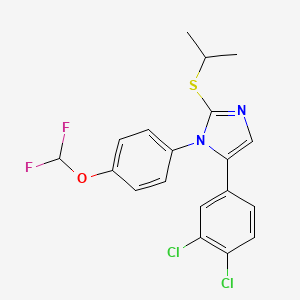
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
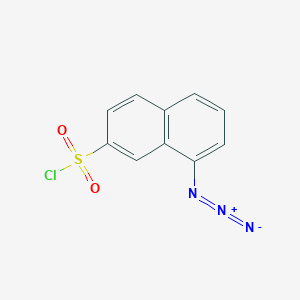
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
